molecular formula C7H4ClIN2 B2970312 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine CAS No. 1384290-37-2

5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine

Cat. No.: B2970312
CAS No.: 1384290-37-2
M. Wt: 278.48
InChI Key: GXLLAWODSXKVBS-UHFFFAOYSA-N
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Description

5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H4ClIN2. It is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in various fields of research .

Mechanism of Action

The mode of action of a compound generally involves its interaction with its targets, leading to changes in cellular processes. For pyrazolopyridines, the specific mode of action can vary depending on the exact structure of the compound and its targets .

Biochemical pathways affected by a compound are those in which the target proteins or enzymes of the compound are involved. The downstream effects would depend on the specific roles of these pathways in cellular processes .

Pharmacokinetics refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. The ADME properties of a compound can greatly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The result of action of a compound refers to the molecular and cellular effects brought about by its interaction with its targets. This could involve a wide range of effects, from changes in gene expression to alterations in cellular signaling pathways .

The action environment of a compound refers to how environmental factors influence the compound’s action, efficacy, and stability. This can include factors such as pH, temperature, presence of other molecules, and so on .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-iodopyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[1,5-a]pyridine core . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-7-iodo-pyrazolo[3,4-b]pyridine
  • 5-Chloro-7-iodo-pyrazolo[4,3-c]pyridine
  • 5-Chloro-7-iodo-pyrazolo[3,4-c]pyridine

Uniqueness

5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the position of the chlorine and iodine atoms. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other pyrazolo[1,5-a]pyridine derivatives .

Properties

IUPAC Name

5-chloro-7-iodopyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-3-6-1-2-10-11(6)7(9)4-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLLAWODSXKVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=C(N2N=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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